molecular formula C6H8ClNO4 B8278092 Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)-

Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)-

Cat. No.: B8278092
M. Wt: 193.58 g/mol
InChI Key: CBVFCYWSRGHDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium acetate or sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxyimino-3-oxo-4-bromobutyrate
  • Ethyl 2-hydroxyimino-3-oxo-4-fluorobutyrate
  • Ethyl 2-hydroxyimino-3-oxo-4-iodobutyrate

Uniqueness

Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-chloro-3-hydroxy-2-nitrosobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFCYWSRGHDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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